molecular formula C19H25N3O4 B2819982 4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930509-45-8

4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2819982
CAS No.: 930509-45-8
M. Wt: 359.426
InChI Key: HEAUXOUYRRATBF-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an isopentyl chain. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-11(2)7-8-22-10-13-16(18(22)23)17(21-19(24)20-13)12-5-6-14(25-3)15(9-12)26-4/h5-6,9,11,17H,7-8,10H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUXOUYRRATBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d]pyrimidine scaffold.

    Substitution reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

4-(3,4-Dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as a fundamental building block in synthesizing more complex heterocyclic compounds. Its pyrrolo[3,4-d]pyrimidine core can be modified to create derivatives with enhanced properties or novel functionalities.

Ligand in Coordination Chemistry

  • The compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing new catalysts and materials with specific electronic properties.

Biological Applications

Anticancer Activity

  • Research indicates that 4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This makes it a promising candidate for anticancer drug development.

Neuroprotective Properties

  • Preliminary studies suggest potential neuroprotective effects of this compound against neurodegenerative disorders. Its ability to modulate neuroinflammatory pathways may contribute to its therapeutic potential in conditions like Alzheimer's disease.

Medicinal Chemistry

Drug Development

  • The compound's unique structure allows it to be explored as a lead compound in drug discovery programs targeting multiple diseases. Its biological activity profile suggests that it may be developed into effective therapeutic agents for cancer and neurodegenerative diseases.

Mechanism of Action

  • The compound's interaction with specific molecular targets and pathways is under investigation. Inhibition of key enzymes involved in cancer progression is one of the primary mechanisms being studied.

Industrial Applications

Material Science

  • Due to its distinct chemical properties, this compound can be utilized in developing new materials with specific characteristics such as enhanced thermal stability or electrical conductivity.

Chemical Processes

  • The compound's role as a ligand and building block can facilitate the development of innovative chemical processes in industrial settings.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; inhibited CDK2 activity.
Study 2NeuroprotectionShowed potential in reducing neuroinflammation in animal models of Alzheimer's disease.
Study 3Coordination ChemistryExplored its use as a ligand for metal complexes; identified catalytic properties in organic reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its lipophilicity allows it to easily diffuse into cells and exert its effects intracellularly .

Comparison with Similar Compounds

4-(3,4-Dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of 4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Biological Activity

4-(3,4-Dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological properties. The presence of the 3,4-dimethoxyphenyl group and the isopentyl chain contributes to its unique chemical characteristics.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H25N3O4
Molecular Weight345.43 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit the growth of human leukemia cells (CCRF-CEM) with an EC50 value indicating potent activity. Specifically:

  • Mechanism of Action : The compound inhibits cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that the compound can effectively reduce tumor cell viability in a dose-dependent manner .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate potential benefits in models of neurodegenerative diseases:

  • Mechanism : The compound's ability to modulate signaling pathways related to neuronal survival may contribute to its protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolo[3,4-d]pyrimidine core can significantly affect potency and selectivity.

Key Findings from SAR Studies:

  • Substitutions at the 6-position have been linked to enhanced cytotoxicity against cancer cells.
  • The presence of methoxy groups increases lipophilicity and may enhance cellular uptake .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore its biological activity further. For example:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some analogs have been identified as potent inhibitors of DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Cytotoxicity Profile : A detailed cytotoxicity profile has been established across multiple cancer cell lines using standard assays (e.g., MTT assay), highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrrolo[3,4-d]pyrimidine derivatives like 4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-pyrrolo-pyrimidine-dione?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of precursors such as substituted pyrimidines and pyrrole derivatives. For example, cyclization under reflux conditions with catalysts like sodium hydride or potassium carbonate has been reported for structurally analogous compounds . Key steps include:

  • Functionalization of the pyrimidine ring with a 3-methylbutyl group via alkylation.
  • Introduction of the 3,4-dimethoxyphenyl substituent through nucleophilic aromatic substitution or coupling reactions.
  • Purification via column chromatography or recrystallization to isolate the final product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the 3,4-dimethoxyphenyl group would show characteristic aromatic proton splits and methoxy singlet peaks .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data .

Q. What experimental approaches are used to assess solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Measure in solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy or HPLC. The 3-methylbutyl group may reduce aqueous solubility, necessitating surfactants or co-solvents .
  • Stability : Conduct accelerated degradation studies (e.g., pH 1–10 buffers, 37°C) with LC-MS monitoring. The dimethoxy groups may confer resistance to oxidative degradation compared to hydroxyl analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to simulate interactions with targets (e.g., kinases, GPCRs). The dimethoxyphenyl group may engage in π-π stacking with aromatic residues in binding pockets .
  • QSAR Analysis : Correlate substituent variations (e.g., alkyl chain length, methoxy position) with activity data from analogs. For example, 3-methylbutyl chains in similar compounds enhance lipophilicity and membrane permeability .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times). Discrepancies in IC50_{50} values for enzyme inhibition may arise from differences in ATP concentrations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can synthetic yield be optimized for large-scale production in preclinical studies?

  • Methodological Answer :

  • Reaction Engineering : Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) .
  • Catalyst Screening : Test palladium catalysts for coupling reactions involving the dimethoxyphenyl group .
  • Flow Chemistry : Continuous-flow systems may improve reproducibility and reduce side reactions .

Biological and Mechanistic Questions

Q. What in vitro models are suitable for studying its mechanism of action?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of phosphodiesterases or kinases using fluorogenic substrates. The pyrrolo-pyrimidine core is structurally similar to known kinase inhibitors .
  • Cell-Based Assays : Use HEK293 or HeLa cells transfected with target receptors (e.g., dopamine receptors) to evaluate GPCR modulation via cAMP assays .

Q. How does the 3-methylbutyl substituent influence pharmacokinetics?

  • Methodological Answer :

  • LogP Measurement : Determine partition coefficients to assess lipid membrane penetration. Longer alkyl chains (e.g., 3-methylbutyl vs. methyl) increase LogP, enhancing blood-brain barrier permeability .
  • Microsomal Stability : Incubate with liver microsomes to evaluate CYP450-mediated metabolism. Bulky substituents may slow hepatic clearance .

Safety and Toxicology

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of pyrrolo-pyrimidine derivatives .
  • Waste Disposal : Neutralize acidic/basic reaction byproducts before disposal in designated chemical waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.